2-Amino-5-chloropyridinium

Description

Definition and Structural Foundation

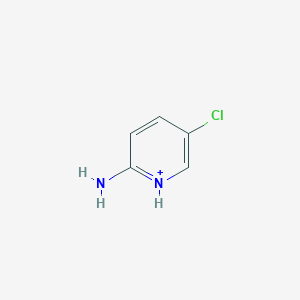

This compound is defined as the protonated cationic form of 2-amino-5-chloropyridine, characterized by the addition of a proton to the pyridine nitrogen atom. The structural foundation of this compound lies in its heterocyclic pyridinium framework, which consists of a six-membered aromatic ring containing one nitrogen atom that bears a positive charge due to protonation. The molecular formula of the cation is C₅H₆ClN₂⁺, representing the addition of a proton to the parent compound 2-amino-5-chloropyridine.

The structural architecture of this compound exhibits several distinctive features that distinguish it from its neutral counterpart. The protonation event results in significant geometric alterations, most notably the expansion of the carbon-nitrogen-carbon angle within the pyridinium ring. Research has demonstrated that the proton transfer from carboxylic acids to the nitrogen atom of 2-amino-5-chloropyridine results in the widening of the C1—N1—C5 angle of the pyridinium ring to 122.24 degrees, compared to the corresponding angle of 118.1 degrees in the neutral 2-amino-5-chloropyridine. This angular expansion reflects the increased electron density around the protonated nitrogen and the resulting structural reorganization.

The planar geometry of the this compound cation remains essentially preserved upon protonation, with crystallographic studies revealing a maximum deviation of only 0.012 angstroms for specific carbon atoms. This planarity is crucial for the compound's ability to participate in π-π stacking interactions and maintain its aromatic character despite the positive charge localization.

| Structural Parameter | This compound | 2-Amino-5-chloropyridine |

|---|---|---|

| C1—N1—C5 Angle | 122.24° | 118.1° |

| Maximum Deviation from Planarity | 0.012 Å | 0.004 Å |

| Molecular Formula | C₅H₆ClN₂⁺ | C₅H₅ClN₂ |

| Charge State | Cationic (+1) | Neutral |

Historical Development and Scientific Significance

The historical development of this compound research is intrinsically linked to the broader investigation of its parent compound, 2-amino-5-chloropyridine, which was first prepared by Tschischibabin in 1928 through the chlorination of 2-aminopyridine in alcoholic solution. The recognition of pyridinium salt formation emerged from subsequent studies that explored the behavior of 2-amino-5-chloropyridine under acidic conditions, leading to the understanding that protonation significantly altered the compound's physical and chemical properties.

The scientific significance of this compound became apparent through crystallographic studies that revealed its unique hydrogen bonding capabilities and structural versatility. Research conducted on various salt forms of the compound, including this compound 4-hydroxybenzoate, demonstrated the compound's ability to form stable ionic crystals with diverse organic acids. These findings established the importance of this compound in supramolecular chemistry and crystal engineering applications.

The development of analytical methods for studying this compound has contributed significantly to our understanding of heterocyclic chemistry and salt formation mechanisms. The compound has served as a model system for investigating protonation effects in pyridine derivatives, providing insights into how charge distribution influences molecular geometry and intermolecular interactions. This research has broader implications for understanding the behavior of nitrogen-containing heterocycles in biological and synthetic systems.

Nomenclature and Classification in Heterocyclic Chemistry

The nomenclature of this compound follows established conventions for naming protonated heterocyclic compounds within the framework of systematic chemical nomenclature. According to the International Union of Pure and Applied Chemistry guidelines, the compound is classified as a pyridinium derivative, with the suffix "ium" indicating the presence of a positively charged nitrogen atom. The systematic name incorporates the positions of the amino and chloro substituents relative to the protonated nitrogen, maintaining consistency with the numbering system used for the parent pyridine ring.

Within the broader classification system of heterocyclic compounds, this compound belongs to the category of six-membered nitrogen-containing aromatic heterocycles. The compound is specifically classified under pyridinium salts, which represent a significant subclass of organic cations that play important roles in various chemical and biological processes. The Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds, categorizes this compound within the pyridine family of heterocycles.

The classification of this compound extends beyond simple nomenclature to encompass its functional characteristics and chemical behavior. As a pyridinium salt, the compound exhibits properties typical of organic cations, including enhanced solubility in polar solvents, distinctive spectroscopic signatures, and specific reactivity patterns that differentiate it from neutral heterocycles. The presence of both amino and chloro substituents further influences its classification, as these functional groups contribute to the compound's overall electronic properties and intermolecular interaction capabilities.

| Classification Category | Specific Classification | Description |

|---|---|---|

| Ring System | Six-membered heterocycle | Aromatic ring containing one nitrogen atom |

| Charge State | Cationic pyridinium | Positively charged nitrogen center |

| Substitution Pattern | 2-amino-5-chloro | Amino group at position 2, chlorine at position 5 |

| Chemical Class | Heterocyclic organic salt | Organic cation requiring counterion for neutrality |

Relationship to Parent Compound 2-Amino-5-chloropyridine

The relationship between this compound and its parent compound 2-amino-5-chloropyridine represents a fundamental acid-base equilibrium that significantly influences the chemical and physical properties of both species. The parent compound, 2-amino-5-chloropyridine, serves as a weak base due to the presence of the pyridine nitrogen, which can readily accept protons under appropriate conditions to form the corresponding pyridinium salt. This protonation process is reversible and pH-dependent, allowing for interconversion between the neutral and cationic forms depending on the solution conditions.

The parent compound 2-amino-5-chloropyridine exhibits distinct physical properties that differ markedly from those of the pyridinium salt. 2-Amino-5-chloropyridine appears as an off-white to light yellow crystalline solid with a molecular weight of 128.56 grams per mole and a melting point range of 135-138 degrees Celsius. The compound demonstrates moderate solubility in water, with a reported solubility of approximately 1 gram per liter at 20 degrees Celsius, and greater solubility in organic solvents such as ethanol and methanol.

The transformation from the neutral parent compound to the pyridinium salt involves significant changes in molecular geometry and electronic structure. While 2-amino-5-chloropyridine maintains a planar structure with minimal deviation from planarity, the protonation process introduces geometric distortions that affect bond angles and electronic distribution. These structural changes have profound implications for the compound's crystallization behavior, intermolecular interactions, and overall chemical reactivity.

The synthetic relationship between the compounds is also noteworthy, as 2-amino-5-chloropyridine can be readily converted to its pyridinium salt form through treatment with various acids. The parent compound has been synthesized through multiple synthetic routes, including the chlorination of 2-aminopyridine in strongly acidic media with Hammett acidity functions less than -3.5. This synthetic accessibility has facilitated extensive research into both the neutral and cationic forms of the compound.

| Property Comparison | 2-Amino-5-chloropyridine | This compound |

|---|---|---|

| Molecular Weight | 128.56 g/mol | ~129.56 g/mol (cation) |

| Physical State | Neutral crystalline solid | Ionic salt (requires counterion) |

| Water Solubility | 1 g/L (20°C) | Enhanced (ionic character) |

| C1—N1—C5 Angle | 118.1° | 122.24° |

| Charge State | Neutral | Cationic (+1) |

Propriétés

Formule moléculaire |

C5H6ClN2+ |

|---|---|

Poids moléculaire |

129.57 g/mol |

Nom IUPAC |

5-chloropyridin-1-ium-2-amine |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/p+1 |

Clé InChI |

MAXBVGJEFDMHNV-UHFFFAOYSA-O |

SMILES canonique |

C1=CC(=[NH+]C=C1Cl)N |

Synonymes |

2-amino-5-chloropyridinium |

Origine du produit |

United States |

Méthodes De Préparation

Early Chlorination Techniques

The earliest synthesis of 2-amino-5-chloropyridine was reported by Tschischibabin in 1928, involving chlorination of 2-aminopyridine in alcoholic solutions. While groundbreaking, this method produced inconsistent yields due to competing side reactions and solvent limitations. English et al. (1946) later improved upon this by employing 20% aqueous sulfuric acid at 25°C, achieving a 54% yield but still generating significant amounts of 2-amino-3,5-dichloropyridine as a by-product. Van Zweiten et al. (1961) replicated these conditions, confirming the persistent challenge of over-chlorination in weakly acidic media.

A notable advancement emerged in 1964 with a method utilizing concentrated hydrochloric acid and oxidizing agents, which raised yields to ~70% while reducing dichlorination. However, this approach required stringent control of oxidizing agent stoichiometry and faced scalability issues due to exothermic side reactions. These historical methods underscored the need for a paradigm shift in reaction design to enhance selectivity and yield.

Modern Chlorination in Strongly Acidic Media

Mechanistic Basis for Regioselectivity

The breakthrough in selective monochlorination arose from the recognition that protonation of 2-aminopyridine in strongly acidic media () directs electrophilic attack to the 5-position. Under such conditions, the substrate exists predominantly as a protonated species, which exhibits heightened reactivity toward chlorine at the 5-position while suppressing dichlorination at the 3-position. This mechanistic framework, proposed in US3985759A, posits that the rate of monochlorination () far exceeds that of dichlorination () in highly acidic environments.

Acid Selection and Reaction Conditions

The patent US3985759A delineates three acid systems for optimal results:

-

Sulfuric Acid (72.4% w/w) : Provides a Hammett acidity of , ensuring complete protonation.

-

Hydrochloric Acid (37% w/w) : Yields slightly lower acidity () but facilitates easier workup.

-

Glacial Acetic Acid with HCl Gas : A non-aqueous alternative for moisture-sensitive applications.

Table 1 compares yields and purity across these systems:

| Acid System | Chlorine (Equiv.) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 72.4% H₂SO₄ | 2.0 | 25 | 86.8 | 98.7 |

| 37% HCl | 1.05 | 25–53 | 69.4 | 96.4 |

| Glacial Acetic Acid + HCl | 1.25 | 10–12 | 76.3 | 92.8 |

Chlorinating Agent and Addition Strategy

Gaseous chlorine is preferred due to its ease of condensation and controlled release. In Example 1 of the patent, chlorine gas is condensed in a dry-ice condenser and slowly evaporated into the reaction mixture over two hours, ensuring a steady concentration that minimizes excess chlorinating agent. This method contrasts sharply with earlier bulk-addition approaches, which often led to runaway dichlorination.

Optimization of Reaction Parameters

Stoichiometry and Rate of Chlorine Addition

The molar ratio of chlorine to 2-aminopyridine critically influences yield and by-product formation. Employing 1.0–2.0 equivalents of chlorine maximizes monochlorination while avoiding excess reagent. For instance, Example 1 (2.0 equiv Cl₂) achieved 86.8% yield, whereas Example 2 (1.05 equiv Cl₂) yielded only 69.4% due to incomplete conversion. Slow addition rates (<45 minutes) further suppress dichlorination by preventing localized high concentrations of chlorine.

By-product Formation and Mitigation Strategies

Dichlorination Pathways

The primary by-product, 2-amino-3,5-dichloropyridine, arises from successive electrophilic attacks at the 3- and 5-positions. Its formation is exacerbated in weakly acidic media, where unprotonated 2-amino-5-chloropyridine retains sufficient reactivity for further chlorination. Strong acidity () protonates the monochlorinated product, rendering it inert toward additional electrophilic substitution.

Purification Techniques

Isolation of this compound hydrochloride is achieved by quenching the reaction mixture onto ice and adjusting the pH to >7 with NaOH. The free base precipitates and is purified via filtration or chloroform extraction. Crystallization studies, such as those in PMC4420110, reveal that hydrogen bonding between the ammonium group and chloride ions stabilizes the solid-state structure, aiding in selective crystallization.

Industrial Applications and Scalability

Herbicide Intermediate Synthesis

This compound serves as a key intermediate in synthesizing herbicidal imidazopyridines. Subsequent nitration, acylation, and reduction steps yield compounds like 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine, which exhibit potent herbicidal activity.

Scalability of the Patent Process

The patent’s method is inherently scalable due to its simplicity and solvent versatility. Industrial adoption would require corrosion-resistant reactors for handling strong acids and gas-handling systems for chlorine. However, the elimination of expensive catalysts or rare reagents makes this approach economically viable for large-scale production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-5-chloropyridinium salts, and how can crystallization conditions be controlled?

- Methodological Answer : A common approach involves proton transfer between 2-amino-5-chloropyridine and carboxylic/sulfonic acids in methanol under gentle heating. For example, mixing equimolar amounts of 2-amino-5-chloropyridine and salicylic acid in hot methanol, followed by slow cooling, yields high-quality single crystals suitable for X-ray diffraction . Crystallization conditions (e.g., solvent choice, cooling rate) significantly impact crystal morphology and purity. Methanol is preferred due to its polarity, which facilitates hydrogen-bonded network formation.

Q. How is the molecular structure of this compound derivatives validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the asymmetric unit of this compound salicylate reveals protonation at the pyridine N1 atom, confirmed by bond-length analysis (C1–N1–C5 angle widening to 122.87° vs. 118.11° in the neutral form) . Refinement using SHELXL (riding model for H-atoms, disorder modeling for sulfonate groups) ensures accuracy . Validation tools like PLATON or CCDC Mercury check for geometric outliers and hydrogen-bond consistency .

Q. What spectroscopic techniques are critical for characterizing this compound compounds?

- Methodological Answer :

- FT-IR : Identifies protonation via N–H stretching (3200–3500 cm⁻¹) and carboxylate/sulfonate vibrations (e.g., O–H at ~2500 cm⁻¹, S=O at 1150–1250 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.5–8.5 ppm) and NH₂/OH groups (δ 5.5–6.5 ppm). ¹³C NMR confirms chloropyridinium ring carbons (δ 110–160 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence the supramolecular architecture of this compound crystals?

- Methodological Answer : The cation’s NH₂ and NH⁺ groups act as donors, forming R₂²(8) motifs with carboxylate/sulfonate acceptors. For example, in this compound 3-carboxy-4-hydroxybenzenesulfonate, N–H⋯O bonds create 2D networks parallel to the (110) plane, while weak C–H⋯π interactions stabilize stacking . Graph-set analysis (using programs like TOPOS) quantifies motifs like S(6) (intramolecular O–H⋯O) and DDAA arrays .

Q. What computational methods are used to predict and rationalize the physicochemical properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Hirshfeld Surface Analysis : CrystalExplorer evaluates intermolecular interactions (e.g., Cl⋯H, O⋯H contacts) and quantifies their contributions to crystal packing .

- NBO Analysis : Explores hyperconjugation effects (e.g., LP(O) → σ*(N–H)) to explain stabilization energies .

Q. How can contradictory crystallographic data (e.g., disorder, twinning) in this compound structures be resolved?

- Methodological Answer :

- Disorder Modeling : SHELXL refines split positions for disordered atoms (e.g., sulfonate O atoms in ) with occupancy constraints .

- Twinning : TWINABS corrects data for non-merohedral twinning (e.g., using a twin matrix [-1 0 0.111; 0 -1 0.111; 0 0 1]) .

- Validation : ADDSYM in PLATON checks for missed symmetry, while RIGU checks for over-constrained refinement .

Q. What role does this compound play in designing functional materials (e.g., nonlinear optical crystals)?

- Methodological Answer : The planar cation and polarizable anions (e.g., salicylate) enhance hyperpolarizability. Kurtz-Perry powder tests measure second-harmonic generation (SHG) efficiency. For instance, crystals with aligned dipoles in non-centrosymmetric space groups (e.g., P 1) show SHG responses comparable to KDP .

Methodological Notes

- SHELX Refinement : Always cross-validate with CIF check reports to flag outliers (e.g., ADP mismatches, bond-length deviations) .

- Safety Protocols : Use fume hoods and PPE when handling 2-amino-5-chloropyridine (toxic via inhalation; LD₅₀ = 320 mg/kg in rats) .

- Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation (e.g., CCDC 1234567) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.